4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound US9127005, P2C, is a selective inhibitor of phospholipase D1 (PLD1). Phospholipase D1 is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This compound has been studied for its potential therapeutic applications, particularly in the context of antiviral therapies and cancer treatment .
Preparation Methods
The synthesis of US9127005, P2C, involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a piperidine derivative, followed by a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
US9127005, P2C, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
US9127005, P2C, has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of phospholipase D1 in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of phospholipase D1 in cellular processes.
Medicine: It has potential therapeutic applications in antiviral therapies and cancer treatment due to its ability to inhibit phospholipase D1 activity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of US9127005, P2C, involves the inhibition of phospholipase D1 activity. By binding to the active site of the enzyme, the compound prevents the hydrolysis of phosphatidylcholine, thereby reducing the production of phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can lead to the suppression of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
US9127005, P2C, can be compared with other phospholipase D1 inhibitors, such as:
US9453017: Another selective inhibitor of phospholipase D1 with similar therapeutic applications.
CHEMBL3902347: A compound with a similar structure and mechanism of action.
BDBM179736: A related compound with comparable inhibitory activity against phospholipase D1. The uniqueness of US9127005, P2C, lies in its specific binding affinity and selectivity for phospholipase D1, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25F2N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H25F2N3O2/c24-18-5-1-16(2-6-18)20-15-27-22(30)23(20)9-12-28(13-10-23)14-11-26-21(29)17-3-7-19(25)8-4-17/h1-8,20H,9-15H2,(H,26,29)(H,27,30) |
InChI Key |
BPCQYJWHRHUHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(CNC2=O)C3=CC=C(C=C3)F)CCNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.